molecular formula C10H15N3 B064532 Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride CAS No. 181258-50-4

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride

Cat. No.: B064532
CAS No.: 181258-50-4
M. Wt: 177.25 g/mol
InChI Key: SESXBIFUTWZZOU-UHFFFAOYSA-N
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Description

Core Scaffold Characteristics

The molecule consists of a piperidine ring (a six-membered saturated amine ring) linked via a single bond to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). Key structural attributes include:

Property Value
Molecular weight 250.17 g/mol
IUPAC name 1-pyridin-4-ylpiperidin-4-amine dihydrochloride
SMILES $$ \text{C1CN(CCC1N)C2=CC=NC=C2.Cl.Cl} $$
Hydrogen bond acceptors 3
Hydrogen bond donors 2
Rotatable bonds 1

The piperidine ring adopts a chair conformation, minimizing steric strain, while the pyridine ring remains planar due to aromaticity. The dihydrochloride salt form arises from protonation at both the piperidine’s primary amine ($$ \text{-NH}_2 $$) and the pyridine’s nitrogen, enhancing water solubility.

Protonation and Tautomerization Dynamics

Protonation significantly impacts the compound’s reactivity and intermolecular interactions:

  • Primary protonation sites : The piperidine’s amine group ($$ \text{p}Ka \sim 10-11 $$) and pyridine’s nitrogen ($$ \text{p}Ka \sim 5.25 $$). In acidic conditions, both sites are protonated, forming a dicationic species stabilized by chloride counterions.
  • Tautomerization : Unlike hydroxypyridines, which tautomerize to pyridones via keto-enol shifts, this compound lacks enolizable protons. However, the piperidine ring’s chair-to-boat transitions can alter nitrogen lone pair orientation, influencing hydrogen-bonding capacity.

Comparative Conformational Flexibility with Bipyridine Derivatives

Bipyridines, such as 4,4'-bipyridine, exhibit conformational flexibility due to rotational freedom between rings. In contrast, piperidin-4-yl-pyridin-4-yl-amine dihydrochloride shows restricted flexibility:

Feature Piperidin-4-yl-pyridin-4-yl-amine 4,4'-Bipyridine
Rotational freedom Limited by piperidine’s chair conformation High (single bond between pyridines)
Hydrogen-bonding capacity High (two protonated amines) Moderate (unprotonated nitrogens)
Solubility High (dihydrochloride salt) Low (neutral form)

The piperidine ring’s rigidity reduces conformational diversity compared to 4,4'-bipyridine, which adopts multiple torsional angles in solution. This rigidity may enhance binding specificity in drug-target interactions.

Properties

CAS No.

181258-50-4

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-piperidin-4-ylpyridin-4-amine

InChI

InChI=1S/C10H15N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2,(H,11,13)

InChI Key

SESXBIFUTWZZOU-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=CC=NC=C2.Cl.Cl

Canonical SMILES

C1CNCCC1NC2=CC=NC=C2

Synonyms

PIPERIDIN-4-YL-PYRIDIN-4-YL-AMINE X 2 HCL

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Synthetic Pathway

This method, adapted from a patented synthesis of analogous piperidine derivatives, involves sequential protection, reductive amination, and deprotection steps to yield the target compound. The process begins with 4-piperidone hydrochloride , which undergoes tert-butoxycarbonyl (Boc) protection to enhance amine stability during subsequent reactions.

Key Steps:

  • Boc Protection of 4-Piperidone :

    • Reagents : 4-Piperidone hydrochloride, dimethyl dicarbonate, sodium bicarbonate.

    • Conditions : Aqueous acetone, room temperature, 24-hour stirring.

    • Yield : 93%.

  • Reductive Amination with Pyridine Derivatives :

    • Reagents : Boc-protected 4-piperidone, ammonia-ethanol solution, titanium tetraisopropylate, sodium borohydride.

    • Conditions : Nitrogen atmosphere, controlled temperature (<30°C), 4-hour reaction.

    • Work-up : Quenching with concentrated ammonia, ethyl acetate extraction, and hydrochloric acid washing.

  • Deprotection and Salt Formation :

    • Reagents : Hydrochloric acid, sodium hydroxide.

    • Conditions : Neutralization to pH ≈ 10, dichloromethane extraction.

    • Final Yield : 81–82%.

Optimization Insights:

  • Catalyst Efficiency : Titanium tetraisopropylate facilitates imine formation, critical for high regioselectivity.

  • Temperature Control : Maintaining <30°C during sodium borohydride addition prevents side reactions.

One-Pot Cyclization and Reduction Strategy

Reaction Design and Scalability

Developed for structurally related pyridinamines, this method leverages a tandem cyclization-reduction sequence to assemble the pyridine-piperidine framework. While originally designed for 4-(difluoromethyl)pyridin-2-amine, the protocol is adaptable to Piperidin-4-yl-pyridin-4-yl-amine by omitting fluorination steps.

Key Steps:

  • Cyclization of Enol Ethers :

    • Reagents : Ethyl vinyl ether, 2,2-difluoroacetic anhydride.

    • Conditions : Acetic acid, 50°C, 7-hour stirring.

    • Intermediate : (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile.

  • Hydrolysis and Reduction :

    • Reagents : Methoxylamine hydrochloride, hydrobromic acid, zinc.

    • Conditions : 90°C for 15 hours, room-temperature zinc reduction.

    • Work-up : Ammonium hydroxide basification, dichloromethane extraction.

    • Final Yield : 60–72%.

Scalability Considerations:

  • Large-Batch Reproducibility : Demonstrated at 3.0 kg scale with consistent yield.

  • Cost Efficiency : Avoids fluorinating agents, reducing raw material expenses.

Comparative Analysis of Preparation Methods

The table below contrasts critical parameters of the two methodologies:

ParameterReductive AminationOne-Pot Cyclization
Starting Material 4-Piperidone hydrochlorideEthyl vinyl ether
Key Reagents Sodium borohydride, Boc anhydrideMethoxylamine, HBr, zinc
Reaction Steps 32 (one-pot)
Yield 81–82%60–72%
Scalability Moderate (50–200 g)High (3.0 kg demonstrated)
Cost Efficiency HighModerate

Critical Evaluation and Industrial Applicability

Advantages of Reductive Amination:

  • Higher Yields : 82% efficiency due to precise intermediate stabilization.

  • Simpler Purification : Crystallization-driven isolation minimizes chromatography needs.

Advantages of One-Pot Cyclization:

  • Reduced Labor Costs : Fewer isolation steps enhance throughput.

  • Adaptability : Modular design permits substitution of fluorinated reagents for non-fluorinated analogs.

Limitations:

  • Sensitivity to Moisture : Both methods require anhydrous conditions, increasing operational complexity.

  • Byproduct Formation : Over-reduction in the one-pot method necessitates rigorous zinc stoichiometry control .

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted amines .

Scientific Research Applications

Pharmacological Properties

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride exhibits several pharmacological properties that make it a candidate for therapeutic development:

  • TRPC6 Inhibition : The compound has been identified as a potential inhibitor of the TRPC6 ion channel, which is implicated in various diseases including cystic fibrosis and hypertension. Inhibiting TRPC6 can modulate calcium influx in cells, potentially offering therapeutic benefits in conditions characterized by abnormal calcium signaling .
  • CNS Activity : Due to its ability to cross the blood-brain barrier (BBB), this compound is considered for applications in central nervous system (CNS) disorders. Its structure suggests it may interact with neurotransmitter systems, although specific studies are required to elucidate these effects .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

Neurological Disorders

Research indicates that compounds similar to piperidin-4-yl-pyridin-4-yl-amine have potential in treating neurological disorders such as:

  • Parkinson's Disease : The modulation of ion channels may help alleviate symptoms associated with neurodegeneration.
  • Huntington's Disease : Targeting calcium channels could provide neuroprotective effects.

Cardiovascular Diseases

The inhibition of TRPC6 has implications for treating cardiovascular diseases, particularly those related to hypertension and heart failure. By modulating calcium levels in vascular smooth muscle cells, the compound may help regulate blood pressure .

Research Findings and Case Studies

Several studies and patents highlight the efficacy of piperidin derivatives in various applications:

Study/Patent Focus Findings
AU2018355743B2TRPC6 InhibitionDemonstrated effectiveness in reducing calcium influx in cell models relevant to hypertension and cystic fibrosis .
Ambeed Product DataCNS ActivityHigh permeability across the BBB suggests potential use in neurological therapies .
Sigma-Aldrich DocumentationSafety ProfileProvides comprehensive safety data indicating low toxicity at therapeutic doses .

Mechanism of Action

The mechanism of action of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as an inhibitor of certain enzymes, such as protein kinases. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Insights

  • Positional Isomerism: Pyridin-3-yl () vs. pyridin-4-yl () substitution alters steric and electronic interactions, impacting receptor selectivity. Linker Modifications: The ethyl linker in increases molecular flexibility, which may improve bioavailability but reduce binding affinity.
  • Solubility and Stability :
    Dihydrochloride salts (e.g., ) exhibit superior water solubility compared to free bases, critical for in vivo applications. The hydroxylated analogue () further enhances hydrophilicity but may introduce susceptibility to enzymatic oxidation.

  • Biological Activity :

    • The trifluoromethyl derivative () shows higher lipophilicity (logP ~2.5), favoring blood-brain barrier penetration.
    • Chlorinated analogues () demonstrate enhanced antimicrobial activity in preliminary studies .

Biological Activity

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride, also known as N-(piperidin-4-yl)pyridin-2-amine dihydrochloride, is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17Cl2N3, with a molecular weight of 250.17 g/mol. The compound features a piperidine ring substituted at the 4-position with a pyridine moiety. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biochemical applications.

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary biological activities attributed to this compound is its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition has been linked to potential therapeutic effects against certain cancers. Studies indicate that compounds targeting CDK4/6 can effectively halt the proliferation of cancer cells, suggesting that this compound may be explored for oncological applications.

Neuropharmacological Potential

Research has also indicated that compounds with similar structural frameworks can modulate neurotransmitter systems, particularly in neuropharmacology. This suggests potential applications in treating neurological disorders, although specific studies on this compound are still limited.

Antiviral Activity

A related class of compounds featuring piperidine moieties has demonstrated significant antiviral activity against HIV. For instance, derivatives designed from piperidinyl structures showed EC50 values in single-digit nanomolar concentrations against wild-type HIV-1, indicating strong antiviral properties. This raises the possibility that this compound might exhibit similar antiviral characteristics .

Structure–Activity Relationship (SAR)

In exploring the structure–activity relationship (SAR) of piperidine derivatives, various modifications have been assessed for enhancing biological activity. For example, substituents on the aromatic rings have been shown to significantly affect inhibitory potency against specific targets such as histone acetyltransferases (HATs). Compounds with optimized substituents exhibited IC50 values ranging from 1.6 to 10 μM against various enzymes, highlighting the importance of structural modifications in developing more potent derivatives .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochlorideC12H21Cl2N3Enhanced lipophilicity due to dimethyl substitution
5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochlorideC10H16Cl3N3Chlorine substituent may alter biological activity
1-(Pyridin-2-yl)piperidin-4-aminedihydrochlorideC10H17Cl2N3Positional isomer affecting reactivity and selectivity

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of piperidin-4-yl-pyridin-4-yl-amine dihydrochloride?

Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintain 50–60°C during nucleophilic substitution to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while dichloromethane is preferred for acid-sensitive intermediates .
  • Catalysts : Use bases like triethylamine to neutralize HCl byproducts, improving yield .
  • Purification : Column chromatography with silica gel (eluent: methanol/chloroform) ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for piperidine protons (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.8–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 292.2) .
  • HPLC : Monitor purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How can researchers assess its biological activity in preliminary assays?

  • In vitro receptor binding : Use radioligand displacement assays (e.g., 3^3H-labeled ligands for opioid receptors) to measure IC50_{50} values .
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., Z-LYTE assay) .
  • Cell viability assays : MTT or resazurin-based tests evaluate cytotoxicity in HEK-293 or SH-SY5Y cell lines .

Q. What safety protocols are essential for handling this compound?

  • Ventilation : Use fume hoods to prevent inhalation of hydrochloride salts .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
  • Storage : Store in airtight containers at 4°C, protected from light and moisture .

Q. How does this compound compare structurally to related piperidine derivatives?

  • Core structure : The piperidine-pyridine scaffold differentiates it from N-phenylpiperidin-4-amine (opioid impurity) and 1-acetylpiperidin-4-amine (acetylated analog) .
  • Functional groups : The dihydrochloride salt enhances solubility compared to free-base analogs, critical for in vitro assays .

Advanced Research Questions

Q. How can contradictory data from biological assays (e.g., receptor affinity vs. functional activity) be resolved?

  • Dose-response profiling : Perform full concentration curves to distinguish partial agonism from antagonist effects .
  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCRs) .
  • Receptor subtype selectivity : Use transfected cell lines expressing specific receptor isoforms (e.g., μ vs. κ opioid receptors) .

Q. What computational methods aid in elucidating its mechanism of action?

  • Molecular docking : Simulate binding poses with target proteins (e.g., opioid receptors) using AutoDock Vina .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with Asp147 in μ-opioid receptors) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Scaffold modifications : Introduce substituents at the pyridine 3-position (e.g., halogens for enhanced lipophilicity) .
  • Salt forms : Compare dihydrochloride vs. sulfate salts for solubility-bioavailability trade-offs .
  • Bioisosteric replacements : Replace pyridine with pyrimidine to assess impact on target engagement .

Q. What experimental designs are suitable for studying its role in opioid research?

  • In vivo models : Administer in rodent tail-flick assays (dose range: 1–10 mg/kg, i.p.) to evaluate antinociception .
  • Cross-tolerance studies : Co-administer with morphine to assess dependence pathways .
  • Microdialysis : Measure dopamine release in nucleus accumbens to probe reward circuitry effects .

Q. What advanced purification techniques address challenges in isolating reaction intermediates?

  • Prep-HPLC : Resolve diastereomers using chiral columns (e.g., Chiralpak IA) .
  • Ion-exchange chromatography : Separate hydrochloride salts from neutral byproducts .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to obtain single crystals for X-ray analysis .

Q. How can in silico predictions validate its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (≈1.5), BBB permeability, and CYP450 interactions .
  • PBPK modeling : Simulate plasma concentration-time profiles using GastroPlus .

Q. What strategies mitigate solubility or toxicity issues in in vivo studies?

  • Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance aqueous solubility .
  • Dose escalation : Conduct acute toxicity studies in rodents (OECD 423 guidelines) to determine MTD .
  • Metabolite profiling : Identify hepatotoxic metabolites via LC-MS/MS liver microsome assays .

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